N-Hydroxy-3,4,5-trimethoxy-benzamidine
Description
Contextualization as a Synthetic Resveratrol (B1683913) Analog
Resveratrol (3,4',5-trihydroxystilbene), a compound found in grapes and other plants, is known for its wide range of biological activities, including significant antiproliferative effects against various human cancer cells. researchgate.netnih.govnih.gov However, the clinical application of resveratrol is often limited by factors such as rapid metabolism and elimination. nih.gov This has spurred the development of synthetic analogs designed to overcome these limitations and exhibit enhanced efficacy.
In an effort to create a derivative with comparable or superior effects to resveratrol, researchers have modified the parent molecule, notably by introducing methoxyl groups. researchgate.netnih.gov This strategic modification has led to the synthesis of N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel and structurally distinct resveratrol analog. researchgate.netnih.gov This compound, also referred to in literature as KITC, represents a polymethoxylated iteration developed from the foundational structure of resveratrol. researchgate.net
Table 1: Profile of N-Hydroxy-3,4,5-trimethoxy-benzamidine (KITC)
| Characteristic | Description | Source(s) |
|---|---|---|
| Compound Name | N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine | researchgate.netnih.gov |
| Abbreviation | KITC | researchgate.netnih.gov |
| Classification | Synthetic Resveratrol Analog | researchgate.netnih.gov |
| Parent Compound | Resveratrol (3,4',5,-trihydroxystilbene) | researchgate.netnih.gov |
| Key Structural Modification | Introduction of additional methoxyl groups | researchgate.netnih.gov |
Rationale for Development in Anticancer Modality Exploration
The primary motivation for the synthesis of this compound was the exploration of new and more effective anticancer modalities. researchgate.net The known antiproliferative and pro-apoptotic activities of resveratrol provided a strong foundation for this line of inquiry. researchgate.netnih.gov Scientific studies have previously demonstrated that various methoxylated derivatives of resveratrol exhibit potent in vitro growth inhibition and apoptotic activity in cancer cell lines. researchgate.net
For example, other methoxylated stilbenes have shown the ability to induce apoptosis and exert cytotoxic effects in different cancer cell models. researchgate.net Based on these promising findings, a series of polymethoxylated resveratrol analogs, including this compound (KITC), were prepared with the specific goal of discovering new agents with potential clinical relevance for cancer treatment. researchgate.net The subsequent investigation of this compound's antitumor effects, particularly in human promyelocytic leukemia (HL-60) cells, was a direct result of this targeted drug discovery effort. researchgate.netnih.gov The research aimed to evaluate its cytotoxicity, its ability to induce apoptosis, and its impact on the cell cycle, thereby assessing its potential as a novel chemotherapeutic agent. researchgate.net
Table of Compounds
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVDBVAKULULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648828-04-9 | |
| Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Pathways and Chemical Modification Strategies for N Hydroxy 3,4,5 Trimethoxy Benzamidine
Established Synthetic Methodologies
The synthesis of N-Hydroxy-3,4,5-trimethoxy-benzamidine, also known as a benzamidoxime (B57231) derivative, can be achieved through established chemical procedures. These methods range from original, foundational approaches to more contemporary, catalyzed reactions that offer enhanced efficiency and versatility.
Original Synthesis Approaches
The classical and most direct synthesis of N-hydroxy-benzamidine derivatives involves the reaction of a corresponding benzonitrile (B105546) with hydroxylamine (B1172632). google.comgoogle.comresearchgate.net This method is a foundational technique for creating the N-hydroxyamidine functional group.
Reaction Scheme: The synthesis initiates with 3,4,5-trimethoxybenzonitrile. This starting material is treated with hydroxylamine (NH₂OH), often in the form of hydroxylamine hydrochloride, in the presence of a base like sodium carbonate or potassium tert-butoxide. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group, leading to the formation of the this compound product after proton exchange. The reaction is typically carried out in a polar solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Key Steps:
Nucleophilic Addition: The hydroxylamine molecule adds across the carbon-nitrogen triple bond of the 3,4,5-trimethoxybenzonitrile.
Proton Transfer: Intramolecular proton transfers result in the stable amidoxime (B1450833) structure.
This approach is valued for its directness and utilization of readily available starting materials.
Rhodium(III)-Catalyzed C-H Activation and Annulation Approaches for Benzamidine (B55565) Derivatives
Modern synthetic chemistry has introduced powerful methods for the functionalization of aromatic rings, which are applicable to the synthesis of complex benzamidine derivatives. Rhodium(III)-catalyzed C-H activation is a prominent strategy that allows for the direct modification of the benzamidine scaffold, starting from related precursors like benzamides. rsc.orgnih.govresearchgate.netresearchgate.netacs.org
This advanced methodology involves the use of a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, which can selectively activate a carbon-hydrogen bond at the ortho-position of the aromatic ring, guided by a directing group (like the amide functionality). This activated intermediate, a rhodacycle, can then react with a variety of coupling partners, such as alkynes or diazo compounds, to build more complex, annulated structures. researchgate.net
For instance, the C-H activation of a benzamide (B126) precursor can be followed by cyclization with a diazo compound to furnish isocoumarins, or with diazonaphthalen-2(1H)-ones to create lactones. researchgate.netacs.org These transformations provide access to a diverse range of derivatives that would be challenging to synthesize using classical methods. The choice of solvent and directing group can significantly influence the reaction pathway and the final product structure. nih.govresearchgate.net
Below is a representative table of conditions often employed in such catalytic systems, showcasing the versatility of this approach.
| Catalyst System | Coupling Partner | Solvent | Additive/Oxidant | Resulting Structure Class |
|---|---|---|---|---|
| Cp*Rh(CH₃CN)₃₂ | Alkynes | DCE | Cu(OAc)₂ | Isoquinolones |
| [CpRhCl₂]₂ | Diazo Compounds | DCE | AgSbF₆, Ac₂O/AcOH | Isocoumarins |
| [CpRhCl₂]₂ | Methyleneoxetanones | TFE or DCE | AgSbF₆ | Alkyl-Benzamides or Benzo[c]azepine-diones |
| [Cp*RhCl₂]₂ | Diazonaphthalen-2(1H)-ones | DCE | AgNTf₂ | Lactones |
Design and Synthesis of this compound Derivatives
The development of derivatives of this compound is primarily driven by the pursuit of new therapeutic agents. The core structure serves as a scaffold that can be systematically modified to optimize biological activity and pharmacokinetic properties.
Rationale for Structural Diversification
The primary motivation for synthesizing derivatives of this compound lies in its potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. nih.govacs.orgacs.orgnih.gov
The N-Hydroxyamidine Moiety: This functional group is a well-established zinc-binding group and a key pharmacophore in a variety of metalloenzyme inhibitors. It is notably used as a bioisostere for carboxylic acids and hydroxamic acids. For example, the N-hydroxyamidine core is central to the structure of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.govacs.orgnih.gov The deprotonated oxygen of the N-hydroxyamidine can coordinate with the heme iron in the active site of IDO1. acs.org
The 3,4,5-Trimethoxy-Benzene Ring: The trimethoxyphenyl group is a common feature in many biologically active molecules. Its presence can influence the molecule's binding affinity, selectivity, and metabolic stability. Structural diversification often involves modifying this part of the molecule.
Goals of Structural Diversification:
Enhance Potency: Modifications to the core structure can improve interactions with the target enzyme's active site, leading to lower IC₅₀ values.
Improve Selectivity: Chemical alterations can be made to favor binding to a specific target enzyme over other related enzymes, thereby reducing potential off-target effects.
Optimize Pharmacokinetics: Derivatives are designed to improve properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for a compound's effectiveness as a drug. For example, modifications can enhance bioavailability or prolong the compound's half-life in the body. nih.gov
Explore Structure-Activity Relationships (SAR): By synthesizing a library of related compounds and evaluating their biological activity, researchers can understand which parts of the molecule are essential for its function and how different substituents influence its properties. acs.org
The synthesis of derivatives might involve adding or changing substituents on the aromatic ring, altering the groups attached to the amidine nitrogens, or modifying the N-hydroxy group itself. google.com This systematic approach allows for the fine-tuning of the molecule's properties to achieve a desired therapeutic profile.
In Vitro Biological Efficacy of N Hydroxy 3,4,5 Trimethoxy Benzamidine in Cancer Cell Systems
Antiproliferative and Cytostatic Effects in Hematologic Malignancies
Research into the effects of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine has provided insights into its activity against blood-related cancers.
Investigations in Promyelocytic Leukemia Cell Lines (e.g., HL-60)
The human promyelocytic leukemia cell line, HL-60, has been a primary model for investigating the antiproliferative effects of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine. nih.gov Studies have shown that this compound exhibits a broad spectrum of antiproliferative effects against these human cancer cells. nih.govresearchgate.net The core mechanism identified is the inhibition of ribonucleotide reductase, a key enzyme in the de novo synthesis of DNA. nih.gov By targeting this enzyme, the compound leads to a significant depletion of intracellular deoxyribonucleoside triphosphate pools, specifically dTTP and dATP, which are essential for DNA replication and repair. nih.gov This disruption of DNA synthesis machinery effectively halts the proliferation of the rapidly dividing leukemia cells. While the compound induces cell death, investigations have noted no remarkable changes to the cell cycle distribution in HL-60 cells following treatment. nih.gov
Growth Inhibitory Activity in Solid Tumor Cell Models
Based on available scientific literature, no studies have been published regarding the in vitro efficacy of N-Hydroxy-3,4,5-trimethoxy-benzamidine or its derivative N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine against solid tumor cell models.
Pancreatic Carcinoma Cell Line Studies (e.g., AsPC-1, BxPC-3)
There is no available research data on the effects of this compound on pancreatic carcinoma cell lines such as AsPC-1 and BxPC-3.
Broader Spectrum Efficacy in Other Cancer Cell Lines
There is no available research data on the efficacy of this compound in other solid tumor cancer cell lines.
Mechanisms of Cell Death Induction
Understanding the pathways through which a compound induces cell death is critical to evaluating its therapeutic potential. For N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, the primary mechanism identified is the induction of apoptosis.
Apoptosis Induction and Characterization (e.g., Hoechst/Propidium (B1200493) Iodide Staining)
The induction of apoptosis, or programmed cell death, has been confirmed in HL-60 human promyelocytic leukemia cells following exposure to N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine. nih.govresearchgate.net This effect was found to be dose-dependent. nih.gov
A specific double-staining method utilizing Hoechst 33342 and propidium iodide (PI) is employed to characterize and quantify apoptosis. nih.gov Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium iodide is a fluorescent agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised. Using this method, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Studies confirmed that N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine causes a dose-dependent increase in the apoptotic cell population in HL-60 cultures. nih.gov
Table 1: Dose-Dependent Apoptosis Induction in HL-60 Cells
This table is illustrative, based on findings that the compound caused a dose-dependent induction of apoptosis. Specific percentage values from the source study are not available.
| Concentration of KITC | Percentage of Apoptotic Cells (Illustrative) |
|---|---|
| Control (0 µM) | Low |
| Low Concentration | Moderate |
| High Concentration | High |
Cell Cycle Perturbation Analysis
The impact of this compound on cell cycle progression appears to be cell-line specific, with different outcomes observed in leukemia and pancreatic cancer models.
In studies involving human pancreatic cancer cell lines, AsPC-1 and BxPC-3, treatment with KITC resulted in significant cell cycle perturbation. nih.gov A concentration of 40 microM of KITC was shown to arrest cells in the G0/G1 phase. nih.gov Concurrently, this treatment led to a depletion of cells in the S phase of the cell cycle. nih.gov This suggests that in these pancreatic cancer cells, KITC can inhibit cell cycle progression prior to the DNA synthesis phase.
Conversely, in studies conducted on HL-60 human promyelocytic leukemia cells, no remarkable changes in the cell cycle distribution were observed following exposure to KITC. nih.govresearchgate.net While the compound induced a dose-dependent apoptosis (programmed cell death) in these cells, it did not appear to significantly alter the proportion of cells in the G0/G1, S, or G2/M phases of the cell cycle. nih.govresearchgate.net
This divergence in findings indicates that the effect of this compound on the cell cycle is dependent on the specific type of cancer cell being treated.
Table 1: Effect of this compound (KITC) on Cell Cycle Distribution in Different Cancer Cell Lines
| Cancer Cell Line | Cell Type | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|
| AsPC-1 | Human Pancreatic Cancer | G0/G1 phase arrest and S phase depletion | nih.gov |
| BxPC-3 | Human Pancreatic Cancer | G0/G1 phase arrest and S phase depletion | nih.gov |
| HL-60 | Human Promyelocytic Leukemia | No remarkable changes observed | nih.govresearchgate.net |
Synergistic Interactions with Conventional Chemotherapeutic Agents
This compound has been investigated in combination with standard chemotherapy drugs to assess its potential to enhance their antitumor effects.
In HL-60 human promyelocytic leukemia cells, this compound has been shown to exhibit synergistic combination effects when applied sequentially with Arabinofuranosylcytosine (Ara-C), a conventional chemotherapeutic agent used in the treatment of leukemia. nih.govresearchgate.net The research indicates that the synergistic growth inhibitory effects are a promising area for further preclinical and in vivo testing. nih.govresearchgate.net This synergy is linked to the ability of KITC to inhibit ribonucleotide reductase, the key enzyme for de novo DNA synthesis. nih.govresearchgate.net By depleting the intracellular pools of deoxyribonucleoside triphosphates, KITC may enhance the efficacy of DNA-damaging agents like Ara-C. nih.govresearchgate.net
Table 2: Synergistic Interaction of this compound (KITC) with Arabinofuranosylcytosine (Ara-C) in Leukemia Cells
| Cell Line | Combination | Observed Outcome | Reference |
|---|---|---|---|
| HL-60 | KITC + Ara-C | Synergistic growth inhibitory effects | nih.govresearchgate.net |
The potential for synergistic antitumor activity has also been demonstrated in human pancreatic cancer models. In both AsPC-1 and BxPC-3 human pancreatic cancer cell lines, this compound was found to act synergistically with gemcitabine (B846), a standard chemotherapeutic agent for pancreatic cancer. nih.gov The half-maximal inhibitory concentration (IC50) for KITC alone after 7 days of incubation was determined to be 9.6 microM in AsPC-1 cells and 8.7 microM in BxPC-3 cells. nih.gov The synergistic effect observed when combined with gemcitabine suggests that KITC could be a promising candidate for further investigation in developing new chemotherapeutic strategies for pancreatic cancer. nih.gov
Table 3: In Vitro Efficacy and Synergistic Interaction of this compound (KITC) in Pancreatic Cancer Cells
| Cell Line | Compound | IC50 Value (7-day incubation) | Combination Outcome with Gemcitabine | Reference |
|---|---|---|---|---|
| AsPC-1 | KITC | 9.6 µM | Synergistic | nih.gov |
| BxPC-3 | KITC | 8.7 µM | Synergistic | nih.gov |
Molecular and Biochemical Mechanisms of Action of N Hydroxy 3,4,5 Trimethoxy Benzamidine
Ribonucleotide Reductase (RR) as a Primary Molecular Target
Ribonucleotide reductase (RR) is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. nih.govmdpi.com The enzyme converts ribonucleoside diphosphates into their corresponding deoxyribonucleoside diphosphates. mdpi.com Due to its critical role in DNA synthesis and repair, RR is highly expressed in rapidly proliferating cells, such as cancer cells, making it a prominent target for cancer chemotherapy. nih.govresearchgate.net Inhibition of RR can lead to an imbalance or depletion of the dNTP pool, which in turn hinders DNA replication and can trigger cell death. nih.gov
N-Hydroxy-3,4,5-trimethoxy-benzamidine has been identified as a potent inhibitor of ribonucleotide reductase. researchgate.netnih.gov In studies conducted on HL-60 human promyelocytic leukemia cells, the compound was found to remarkably reduce the in situ activity of RR. researchgate.netnih.gov The inhibitory effect was quantified by measuring the incorporation of radiolabeled cytidine (B196190) into the DNA of the tumor cells, a method used to assess the rate of de novo DNA synthesis which is dependent on RR activity. researchgate.net Treatment with this compound led to a dose-dependent decrease in RR activity, demonstrating its direct impact on this key enzyme. researchgate.netnih.gov
Table 1: Effect of this compound on Ribonucleotide Reductase (RR) In Situ Activity in HL-60 Cells
| Treatment Concentration | Observed Effect on RR Activity |
|---|---|
| Control | Baseline RR Activity |
A direct consequence of ribonucleotide reductase inhibition is the disruption of the cellular pools of deoxyribonucleoside triphosphates (dNTPs). researchgate.net Incubation of HL-60 leukemia cells with this compound resulted in a significant depletion of intracellular dNTP pools. researchgate.netnih.gov Specifically, the levels of deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP) were markedly reduced. researchgate.net This perturbation of the dNTP balance starves the cell of the necessary precursors for DNA replication, contributing to the compound's antiproliferative effects. nih.govresearchgate.net The effects on dNTP concentrations were evaluated using high-performance liquid chromatography (HPLC) after a 24-hour incubation period with the compound. researchgate.net
Table 2: Effect of this compound on dNTP Pools in HL-60 Cells after 24h Treatment
| dNTP | Effect at 25, 50, and 100 µM Concentrations |
|---|---|
| dTTP | Significant depletion |
| dATP | Significant depletion |
| dCTP | Not specified as significantly depleted |
Exploration of Other Potential Cellular Targets and Signaling Pathways
This compound is a novel analog of resveratrol (B1683913) (3,4',5,-trihydroxystilbene), a naturally occurring compound known for its antiproliferative effects. researchgate.netnih.gov The structural modifications, including the introduction of additional methoxyl groups, were aimed at developing a derivative with comparable or enhanced activity. researchgate.net
Comparing its mechanism to other methoxylated resveratrol analogs provides a broader understanding of its potential cellular interactions. For instance, (E)-3,4,5,4′-tetramethoxystilbene (also known as DMU-212), another resveratrol derivative, has been shown to be a more potent inhibitor of colon cancer cell growth than resveratrol itself. nih.govresearchgate.net Its mechanisms include the induction of apoptosis. nih.gov Another methoxylated analog, 3,4',5-trimethoxystilbene, was found to exert cytotoxic effects by depleting intracellular polyamine pools and inhibiting tubulin polymerization. researchgate.net While this compound's primary identified mechanism is the potent inhibition of ribonucleotide reductase, the actions of these related stilbene (B7821643) derivatives suggest that other pathways, such as the induction of apoptosis and effects on cytoskeletal components, could be areas for further investigation. researchgate.net The shared structural feature of multiple methoxy (B1213986) groups appears to be a key factor in the enhanced biological activity of these resveratrol analogs. nih.gov
Computational and Biophysical Studies on N Hydroxy 3,4,5 Trimethoxy Benzamidine Interactions
Molecular Docking Simulations for Ligand-Target Interactions
There is no specific information available in the scientific literature regarding molecular docking simulations performed on N-Hydroxy-3,4,5-trimethoxy-benzamidine.
Theoretical Modeling of Binding Affinity and Specificity
Detailed theoretical modeling studies to predict the binding affinity and specificity of this compound with any biological target have not been reported in the available scientific research.
Future Research Directions and Preclinical Development Prospects for N Hydroxy 3,4,5 Trimethoxy Benzamidine
Expansion of In Vitro Efficacy Studies to Additional Cancer Subtypes
Initial research has established the cytotoxic effects of N-Hydroxy-3,4,5-trimethoxy-benzamidine in specific cancer cell lines. A pivotal study demonstrated its activity against L1210 leukemia cells. nih.gov The compound was shown to inhibit the proliferation of these cells with a 50% inhibitory concentration (IC50) of 7.5 microM. nih.gov This foundational data underscores the need to broaden the scope of in vitro testing to a more diverse panel of cancer subtypes.
Future studies should include cell lines from a wide array of solid tumors and hematological malignancies to identify additional cancer types that may be sensitive to this compound. This expanded screening is critical for understanding the breadth of its potential clinical applications.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| L1210 | Leukemia | 7.5 | nih.gov |
This table is based on available data. Further research is required to expand this list to other cancer subtypes.
Investigation of Synergistic Combinations with Emerging Therapies
While early studies focused on the single-agent activity of this compound, its mechanism of action as a ribonucleotide reductase inhibitor suggests significant potential for synergistic combinations with other anticancer agents. Combination therapy is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced drug resistance. nih.gov
Future preclinical research should focus on exploring the synergistic or additive effects of this compound with emerging cancer therapies. This includes targeted therapies, immunotherapies such as immune checkpoint inhibitors, and novel cytotoxic agents. nih.govastrazeneca.com Investigating these combinations could uncover powerful new treatment strategies for various cancers. Currently, there is a lack of published studies investigating such combinations for this specific compound.
Advanced Mechanistic Elucidation through Omics Approaches
The primary mechanism of action for this compound has been identified as the inhibition of ribonucleotide reductase. nih.gov It demonstrated a 50% reduction in the activity of this enzyme in L1210 cell extracts at a concentration of 5 microM. nih.gov While this provides a solid foundation, a deeper, more comprehensive understanding of its molecular effects is necessary.
Advanced "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to further elucidate the compound's mechanism of action. nih.govnih.gov These approaches can identify downstream signaling pathways affected by ribonucleotide reductase inhibition, uncover potential off-target effects, and identify biomarkers that could predict patient response. astrazeneca.com To date, specific multi-omics studies on this compound have not been reported in the available scientific literature.
Development of Novel this compound Derivatives with Enhanced Potency
While this compound has shown promising activity, the development of derivatives could lead to compounds with improved pharmacological properties. Medicinal chemistry efforts could focus on synthesizing new analogs with modifications to the core structure to enhance potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies would be essential in guiding the design of these new derivatives. nih.gov The goal would be to create novel chemical entities that retain the ability to inhibit ribonucleotide reductase but with greater efficacy or an improved therapeutic window. Currently, specific research on the development of derivatives from this compound is not available in the public domain.
Q & A
Q. Advanced Research Focus
- Sequential combination studies : Pre-treatment with the compound enhances Ara-C efficacy by depleting dNTPs, forcing reliance on exogenous nucleosides .
- Apoptosis assays : Hoechst/propidium iodide staining quantifies apoptotic cells, while FACS analysis evaluates cell cycle perturbations .
- Isobologram analysis : Determines synergy indices (e.g., CI <1 indicates synergistic effects) .
How can discrepancies in reported biological activities of this compound be resolved?
Advanced Research Focus
Contradictions may arise from:
- Variability in experimental models : Cell lines with differing RR expression levels (e.g., HL-60 vs. solid tumors).
- Synthesis impurities : Rigorous NMR and HRMS validation ensures batch consistency .
- Structural analogs : Comparing activity across derivatives (e.g., furan- or indole-substituted benzamides) identifies critical functional groups .
Recommend standardized protocols (e.g., NIST guidelines ) for replication studies.
What computational tools predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock/Vina) : Models interactions with RR’s catalytic subunit, highlighting hydrogen bonds with His/Asp residues.
- MD simulations (GROMACS) : Assess binding stability over time, validated by experimental IC₅₀ values .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
